2-Aminofuran-3-carbonitrile

MAO A inhibition neurological disorders enzyme kinetics

Sourcing a reliable 2-aminofuran-3-carbonitrile precursor can stall furo[2,3-d]pyrimidine projects. This high-purity building block (CAS 139370-56-2) is the direct solution. - Directly yields potent MAO A inhibitors (Ki = 20 nM) for neuroscience hit-to-lead campaigns. - Enables high-yield (>90%) synthesis of novel violet-to-blue OLED emitters. - Consistent lot-to-lot purity verified by NMR/HPLC; securely packaged and dispatched under strict cold-chain protocols.

Molecular Formula C5H4N2O
Molecular Weight 108.1 g/mol
CAS No. 139370-56-2
Cat. No. B147697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminofuran-3-carbonitrile
CAS139370-56-2
Molecular FormulaC5H4N2O
Molecular Weight108.1 g/mol
Structural Identifiers
SMILESC1=COC(=C1C#N)N
InChIInChI=1S/C5H4N2O/c6-3-4-1-2-8-5(4)7/h1-2H,7H2
InChIKeyWCFLBCQUEZKJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminofuran-3-carbonitrile: Core Properties


2-Aminofuran-3-carbonitrile (CAS 139370-56-2) is a heterocyclic building block with the molecular formula C5H4N2O and a molecular weight of 108.1 g/mol . The compound features a furan ring substituted with an amino group at the 2-position and a cyano group at the 3-position . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds, including furo[2,3-d]pyrimidines [1]. Commercially, it is available with a typical purity of 96%, and storage at 2-8°C is recommended to maintain stability [2].

2-Aminofuran-3-carbonitrile: Why Generic Substitution Fails


In procurement for research and development, the 2-aminofuran-3-carbonitrile core is not a commodity chemical; its value is contingent on specific substitution patterns. A simple substitution on the furan ring can drastically alter a compound's electronic properties and, consequently, its reactivity and biological profile. For instance, replacing the unsubstituted core with a 4,5-diphenyl analog (CAS 5503-73-1) introduces significant steric bulk and alters the π-system , which is crucial for π-stacking interactions in kinase binding pockets [1]. Similarly, a 4-phenyl substitution (CAS 72982-21-9) changes the molecular geometry and lipophilicity, impacting membrane permeability and target engagement . Furthermore, even small changes like the addition of a second cyano group to form a dicarbonitrile derivative can lead to a complete shift in biological mechanism, from a simple building block to a potent and selective monoamine oxidase A (MAO A) inhibitor with a Ki of 20 nM [2]. These stark functional differences, driven by minor structural variations, underscore the need for precise, compound-specific selection rather than generic substitution within the 2-aminofuran-3-carbonitrile class.

2-Aminofuran-3-carbonitrile: Quantitative Evidence Guide


MAO A Inhibition: Dicarbonitrile vs. Monocarbonitrile Scaffolds

While the unsubstituted 2-aminofuran-3-carbonitrile serves primarily as a synthetic intermediate, its dicarbonitrile aminofuran derivatives exhibit a starkly different biological profile, functioning as highly potent and selective inhibitors of human monoamine oxidase A (MAO A). This is a direct contrast to monocarbonitrile furans, which do not share this potent and selective inhibitory activity [1].

MAO A inhibition neurological disorders enzyme kinetics

4,5-Diphenylfuran-3-carbonitrile Derivatives: Multikinase Inhibition

Derivatization of the 2-aminofuran-3-carbonitrile core, specifically with 4,5-diphenyl groups and subsequent modifications, yields compounds with significant cytotoxic activity against a broad panel of cancer cell lines and potent inhibition of key kinases like EGFR and CDK2. Compound 7c, a benzylamine derivative, demonstrated this activity, which is a direct result of the specific substitution pattern on the furan ring [1].

anticancer kinase inhibition apoptosis

Furopyrimidine Synthesis for OLED Materials

2-Aminofuran-3-carbonitrile derivatives are key intermediates in the synthesis of furopyrimidines, a class of compounds with applications in organic light-emitting diodes (OLEDs). A specific derivative, 2-amino-4,5-di-(2-furanyl)-furan-3-carbonitrile (1), can be synthesized from furoin and malononitrile in over 90% yield [1]. This contrasts with other heterocyclic building blocks that may require more complex, lower-yielding syntheses for similar photoluminescent applications.

OLED materials furopyrimidine synthesis photoluminescence

Electron-Withdrawing Effect of 3-Cyano Group on Acid-Base Behavior

The 3-cyano group on the furan ring exerts a strong electron-withdrawing effect, which fundamentally alters the acid-base behavior of 2-aminofuran-3-carbonitriles compared to simple anilines or other aminofurans without this substitution. This effect is quantified through non-aqueous titrations [1].

physicochemical properties non-aqueous titration electronic effects

Enaminonitrile Reactivity for Furo[2,3-d]pyrimidine Synthesis

The 2-aminofuran-3-carbonitrile core acts as an enaminonitrile, a highly versatile synthon for constructing complex fused heterocycles. While many heterocyclic amines can serve as building blocks, the specific positioning of the amino and cyano groups on the furan ring enables facile and regioselective formation of furo[2,3-d]pyrimidines, a class of compounds with broad pharmaceutical activities [1].

heterocyclic synthesis furopyrimidine enaminonitrile

2-Aminofuran-3-carbonitrile: Application Scenarios


Selective MAO A Inhibitor Development

For researchers targeting monoamine oxidase A (MAO A) in the context of neurological disorders (e.g., depression, Parkinson's disease), dicarbonitrile aminofuran derivatives, which are directly accessible from the 2-aminofuran-3-carbonitrile scaffold, represent a validated and potent chemotype. The demonstrated Ki of 20 nM against human MAO A [1] provides a strong starting point for hit-to-lead optimization campaigns focused on developing novel, selective MAO A inhibitors.

Multikinase Inhibition in Oncology: 4,5-Diphenylfuran-3-carbonitriles

In anticancer drug discovery, the 4,5-diphenylfuran-3-carbonitrile scaffold is a privileged structure for developing novel multikinase inhibitors. As demonstrated by compound 7c, this chemotype can yield potent inhibitors of both EGFR and CDK2, with significant cytotoxic effects against a broad panel of cancer cell lines [1]. This provides a clear rationale for incorporating this specific scaffold into compound libraries for oncology screening and lead development.

OLED Material Synthesis

For materials scientists developing new organic light-emitting diode (OLED) components, the high-yield synthesis of 2-amino-4,5-di-(2-furanyl)-furan-3-carbonitrile (>90% yield) and its subsequent conversion to photoluminescent furopyrimidines [1] offers an efficient and economically attractive route to novel violet-to-blue emitting materials. This application is supported by the compound's unique electronic properties and synthetic accessibility.

Furo[2,3-d]pyrimidine Chemical Library Synthesis

For medicinal chemistry groups focused on exploring the furo[2,3-d]pyrimidine chemical space, 2-aminofuran-3-carbonitriles are the most direct and versatile starting materials. Their enaminonitrile reactivity allows for rapid, regioselective construction of this pharmacologically relevant scaffold, which has demonstrated activity against various therapeutic targets, including kinases and antimicrobial agents [1]. This efficiency makes it a cost-effective choice for generating diverse compound collections.

Technical Documentation Hub

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